

# 4-bromo-N-isobutylbenzamide: A Versatile Intermediate in Drug Discovery

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## Compound of Interest

Compound Name: 4-bromo-N-isobutylbenzamide

Cat. No.: B060372

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## Introduction

**4-bromo-N-isobutylbenzamide** is a synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its structure, featuring a brominated phenyl ring and an N-isobutyl amide group, provides a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a key functional group for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **4-bromo-N-isobutylbenzamide** as a building block for discovering new drugs, with a focus on its application in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors and its potential as an elastase inhibitor.

## Application Note 1: Synthesis of 4-bromo-N-isobutylbenzamide

This section outlines the synthesis of **4-bromo-N-isobutylbenzamide** from 4-bromobenzoyl chloride and isobutylamine. This standard method involves the acylation of the amine with the acyl chloride.

## Experimental Protocol: Synthesis of 4-bromo-N-isobutylbenzamide

## Materials:

- 4-bromobenzoyl chloride
- Isobutylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

## Procedure:

- In a clean, dry round-bottom flask, dissolve isobutylamine (1.0 equivalent) in anhydrous DCM.
- Add triethylamine (1.2 equivalents) to the solution.
- Cool the mixture to  $0^\circ\text{C}$  in an ice bath with stirring.
- Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel to yield **4-bromo-N-isobutylbenzamide** as a solid.

Expected Yield: 85-95%

Characterization: The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its identity and purity.

## Application Note 2: Development of FGFR1 Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling of Fibroblast Growth Factor Receptor 1 (FGFR1) is a known driver in a subset of non-small cell lung cancers (NSCLC). **4-bromo-N-isobutylbenzamide** can serve as a starting point for the synthesis of potent and selective FGFR1 inhibitors. By modifying the core structure, particularly at the 4-position of the benzamide ring, novel derivatives with enhanced inhibitory activity can be developed. A notable example is the development of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, where the isobutyl group is replaced by a more complex moiety. The lead compound from this series, C9, has shown significant promise.

### Quantitative Data: In Vitro Efficacy of FGFR1 Inhibitor C9

Cell Line	Description	FGFR1 Status	IC <sub>50</sub> (μM)[1][2]
NCI-H520	Squamous cell carcinoma	Amplification	1.36 ± 0.27
NCI-H1581	Bronchoalveolar carcinoma	Amplification	1.25 ± 0.23
NCI-H226	Squamous cell carcinoma	Amplification	2.31 ± 0.41
NCI-H460	Large cell carcinoma	Amplification	2.14 ± 0.36
NCI-H1703	Squamous cell carcinoma	Amplification	1.85 ± 0.32

## Experimental Protocols

This protocol is used to determine the cytotoxic effects of the synthesized compounds on NSCLC cell lines.

Materials:

- NSCLC cell lines (e.g., NCI-H520, NCI-H1581)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the NSCLC cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC<sub>50</sub> values.

This protocol is used to assess the effect of the compounds on the phosphorylation of FGFR1 and its downstream effectors.

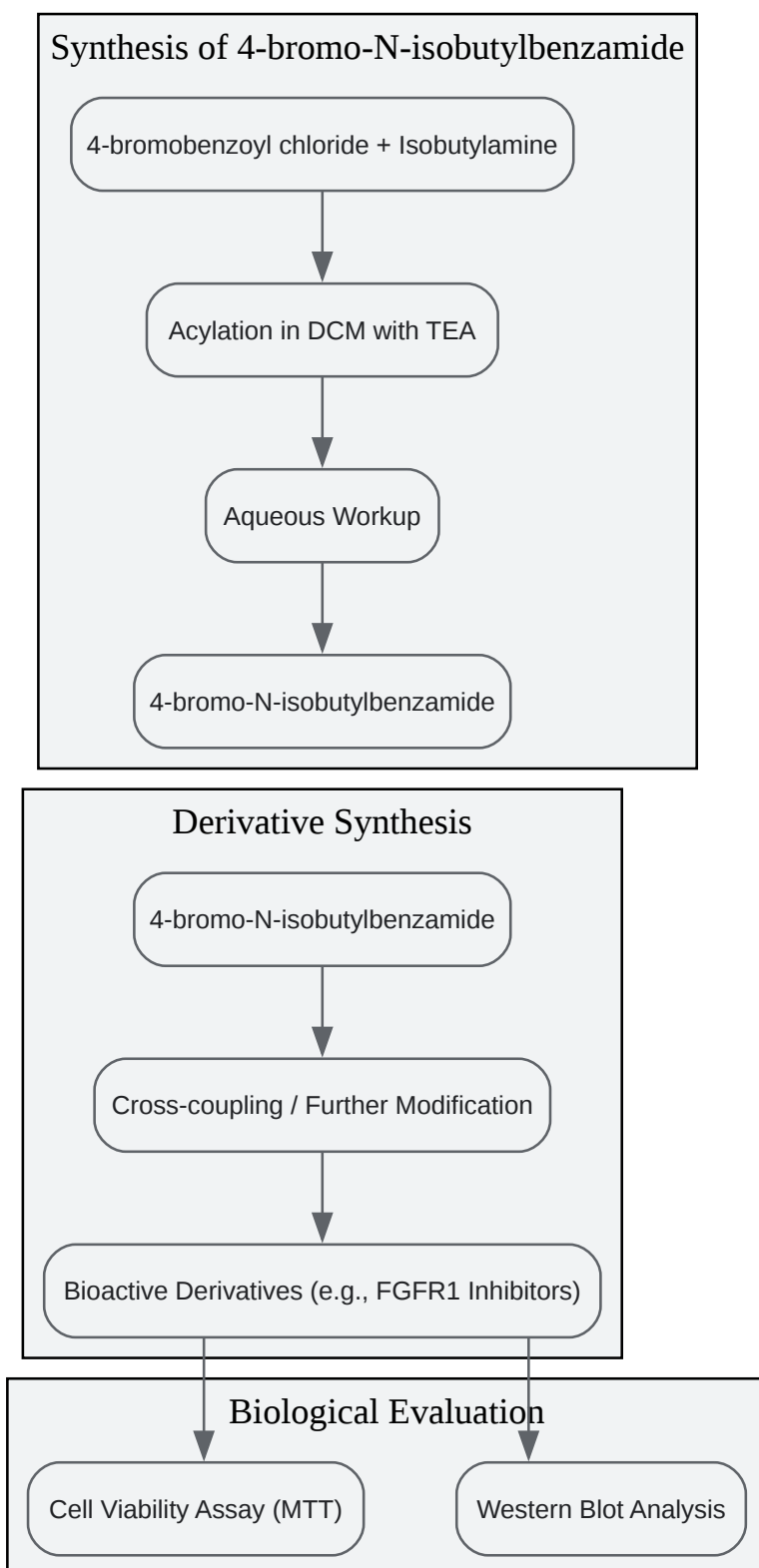
#### Materials:

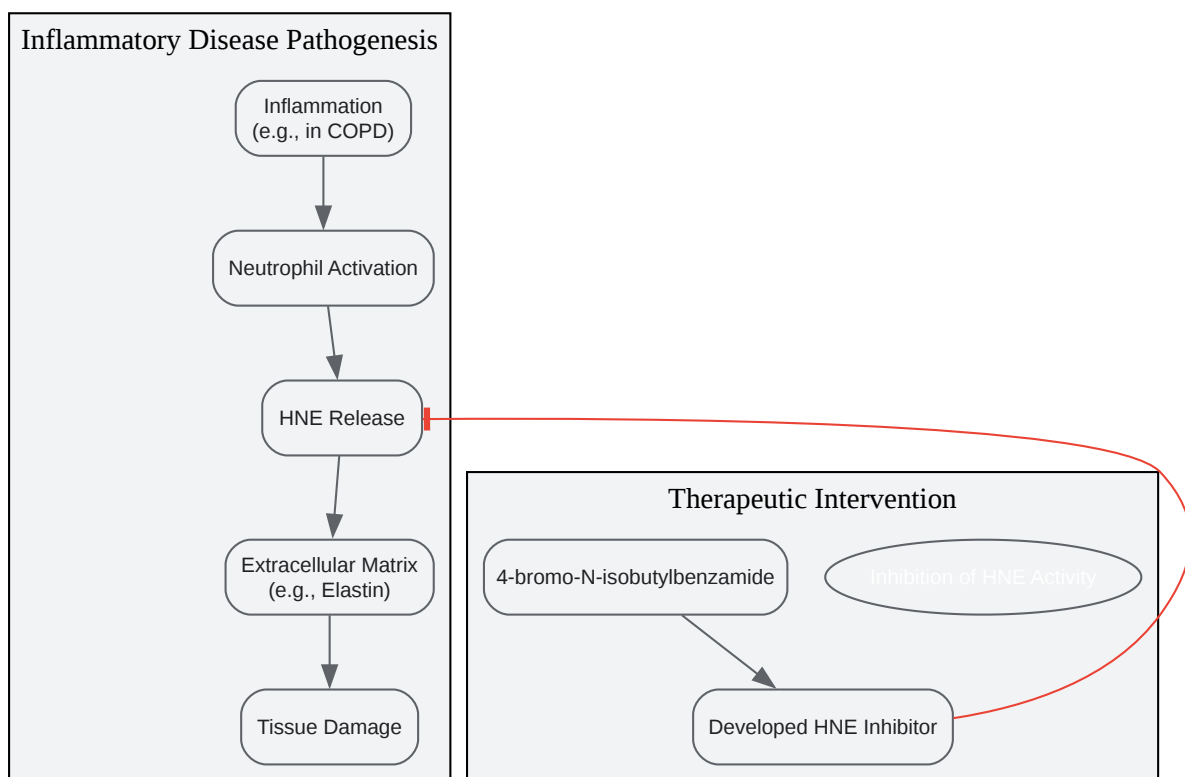
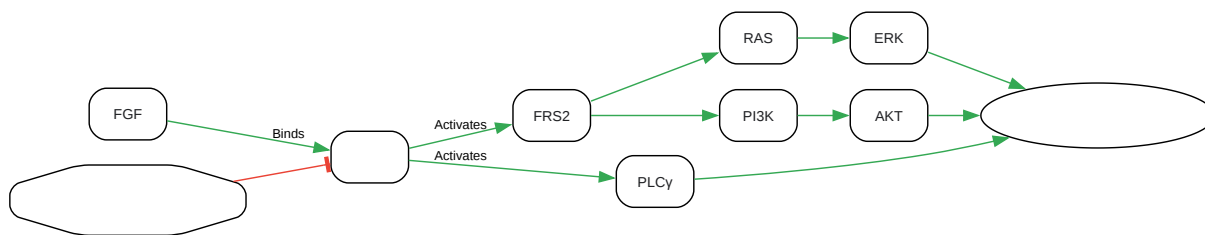
- NSCLC cells
- Lysis buffer (containing protease and phosphatase inhibitors)
- Test compounds
- Primary antibodies against p-FGFR1, FGFR1, p-PLC $\gamma$ 1, PLC $\gamma$ 1, p-ERK, ERK, and GAPDH
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- SDS-PAGE and Western blotting equipment

#### Procedure:

- Treat the NSCLC cells with the test compounds at various concentrations for a specified time.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an ECL detection system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

## Visualization of Experimental Workflow and Signaling Pathway





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## References

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